2-Bromo-6-fluoro-3-nitrobenzaldehyde

Description

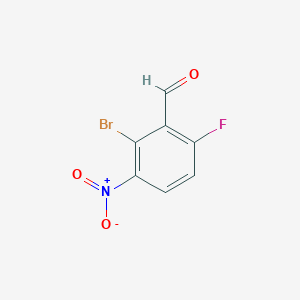

2-Bromo-6-fluoro-3-nitrobenzaldehyde (molecular formula: C₇H₃BrFNO₃, calculated molecular weight: 248.01 g/mol) is a multifunctional aromatic aldehyde featuring bromine (Br), fluorine (F), and nitro (NO₂) substituents at positions 2, 6, and 3, respectively. The aldehyde group at position 1 renders the compound highly electrophilic, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor design. The electron-withdrawing nitro and halogen substituents significantly influence its reactivity and physicochemical properties, such as solubility and stability .

Properties

Molecular Formula |

C7H3BrFNO3 |

|---|---|

Molecular Weight |

248.01 g/mol |

IUPAC Name |

2-bromo-6-fluoro-3-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-7-4(3-11)5(9)1-2-6(7)10(12)13/h1-3H |

InChI Key |

ZCSRICKPIGXKOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-nitrobenzaldehyde typically involves multiple steps. One common method includes the nitration of 2-Bromo-6-fluorobenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles like amines or thiols, catalysts like copper(I) iodide.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products

Reduction: 2-Bromo-6-fluoro-3-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Bromo-6-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Functional Group and Substituent Effects

Aldehyde vs. Carboxylic Acid: The target compound’s aldehyde group (C₇H₃BrFNO₃) enhances electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions). In contrast, carboxylic acid derivatives (e.g., 2-bromo-3-nitrobenzoic acid) exhibit higher acidity and thermal stability due to resonance stabilization and intermolecular H-bonding .

Nitro Group Influence :

- The nitro group at position 3 in the target compound intensifies electron withdrawal, activating the aldehyde for reactions like condensation. This effect is absent in 2-bromo-3-fluorobenzaldehyde, which lacks a nitro group and is less reactive .

Fluorine (F) at position 6 offers electronegativity-driven stability but reduces solubility in nonpolar solvents compared to methoxy (OMe) or hydroxy (OH) groups in analog .

Positional Isomerism: The nitro group’s position significantly alters electronic effects. For example, 3-bromo-6-fluoro-2-nitrobenzoic acid (NO₂ at position 2) directs electron withdrawal differently than the target compound (NO₂ at position 3), impacting acidity and regioselectivity in further reactions .

Physicochemical Properties

- Solubility : The target compound’s moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) contrasts with the high polarity of 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde, which is likely soluble in water or alcohols due to H-bonding .

- Melting Points : Carboxylic acid derivatives (e.g., 2-bromo-3-nitrobenzoic acid) exhibit higher melting points (>150°C) compared to aldehydes, which are typically liquids or low-melting solids .

- Reactivity : The nitro group in the target compound increases susceptibility to reduction reactions, whereas halogenated analogs without nitro groups (e.g., 2-bromo-3-fluorobenzaldehyde) are more stable under reducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.